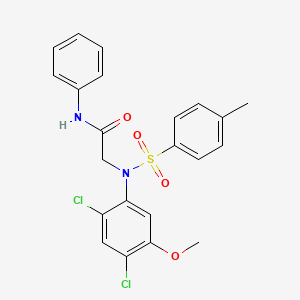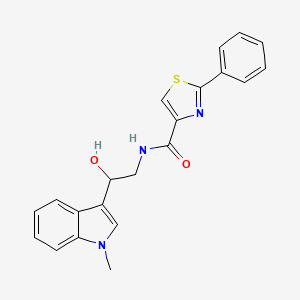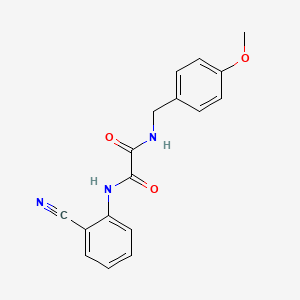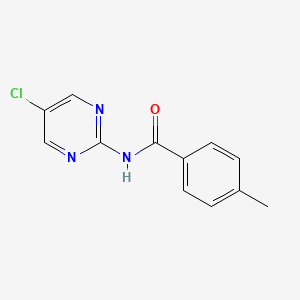
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
There’s a paper describing the synthesis of a related compound, "N-4-(substituted benzylidene)-N-2-(4-chloropyrimidine-2-yl)-6,7-dimethoxyquinazoline-2,4-diamine" . The paper discusses the design, synthesis, and evaluation of these compounds for their anti-cancer properties .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide”, has been reported . It has a molecular weight of 284.72200, and its molecular formula is C10H9ClN4O2S .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide”, include a density of 1.588g/cm3, a boiling point of 539.2ºC at 760 mmHg, and a flash point of 279.9ºC .
Scientific Research Applications
Anticancer Activity and Molecular Docking Studies
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide and its derivatives have been extensively studied for their potential in anticancer therapy. One synthesized compound showed promising anticancer activity by inhibiting the proliferation of various human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines. This compound's anticancer activity was attributed to its ability to inhibit specific proteins involved in cancer cell growth, as revealed by molecular docking studies. This research highlights the compound's potential as a novel therapeutic agent for cancer treatment (Huang et al., 2020).
Novel Kinesin Spindle Protein Inhibitor
Another derivative, identified as AZD4877, emerged as a potent inhibitor of the kinesin spindle protein (KSP), displaying significant biochemical potency and pharmaceutical properties suitable for clinical development. This compound effectively arrested cells in mitosis, leading to cell death, and demonstrated in vivo efficacy, supporting its potential use as an anticancer agent (Theoclitou et al., 2011).
Broad Spectrum Protein Kinase Inhibitor
A hybrid flow and microwave approach was utilized to synthesize compounds, including derivatives of N-(5-chloropyrimidin-2-yl)-4-methylbenzamide, as broad spectrum protein kinase inhibitors. This innovative synthetic approach enhanced overall yields and atom economy, indicating the compounds' potential for therapeutic applications in targeting protein kinases involved in disease pathways (Russell et al., 2015).
Photochemical Properties for Environmental Applications
In a different application area, derivatives of N-(5-chloropyrimidin-2-yl)-4-methylbenzamide were explored for their photochemical properties, specifically in the photocatalytic degradation of environmental pollutants. This research underscores the compound's utility beyond biomedical applications, highlighting its potential role in environmental remediation (Torimoto et al., 1996).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-2-4-9(5-3-8)11(17)16-12-14-6-10(13)7-15-12/h2-7H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISNJQZSFRFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

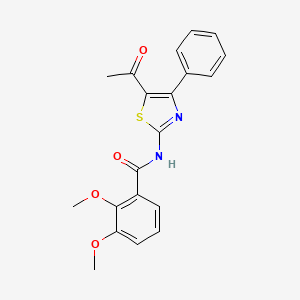
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline](/img/structure/B2689362.png)
![[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2689363.png)
![N-(1-Cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide](/img/structure/B2689369.png)
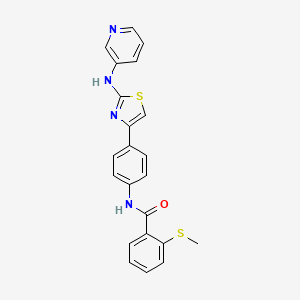
![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2689373.png)
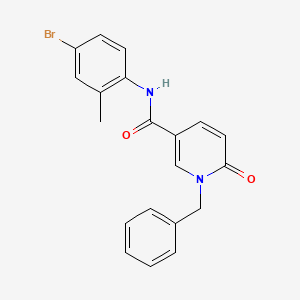
![[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride](/img/structure/B2689375.png)
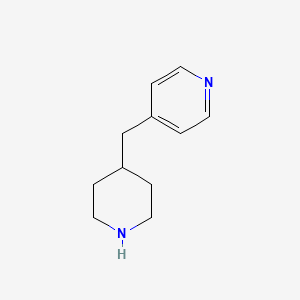
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2689377.png)
